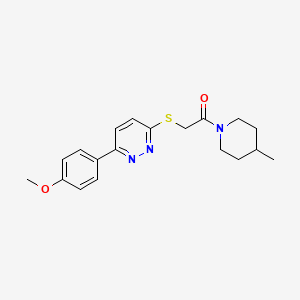
2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine core, a methoxyphenyl group, and a thioether linkage. Its molecular formula is C17H18N2O2S, highlighting the presence of various functional groups that contribute to its reactivity and biological effects.
Structural Details
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O2S |
| Molecular Weight | 318.40 g/mol |
| IUPAC Name | This compound |
| CAS Number | 896053-46-6 |
Antitumor Activity
Research indicates that compounds related to pyridazine derivatives exhibit significant antitumor properties. Specifically, This compound has shown potential as an inhibitor of certain tyrosine kinases, such as Met kinase, which are implicated in tumor progression and metastasis .
Case Studies
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound's mechanism involved inducing apoptosis through the activation of caspase pathways .
- Synergistic Effects : When combined with established chemotherapeutic agents like doxorubicin, the compound exhibited a synergistic effect, enhancing cytotoxicity in resistant cancer cell lines .
Anti-inflammatory and Antimicrobial Properties
The compound also displays anti-inflammatory properties, which are common among pyridazine derivatives. It may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases .
Research Findings
A study highlighted the anti-inflammatory effects of similar compounds, suggesting that This compound could modulate inflammatory responses through enzyme inhibition . Additionally, antimicrobial assays indicated some efficacy against bacterial strains, although further studies are needed to confirm these findings.
The exact mechanism of action for This compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The structural features suggest potential binding sites for enzyme inhibition or modulation of receptor activity .
Proposed Pathways
- Enzyme Inhibition : The thioether group may facilitate interactions with active sites of target enzymes.
- Receptor Modulation : The presence of the methoxy group enhances lipophilicity, potentially allowing better membrane penetration and receptor interaction.
属性
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14-9-11-22(12-10-14)19(23)13-25-18-8-7-17(20-21-18)15-3-5-16(24-2)6-4-15/h3-8,14H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOQZMNADXHHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













